

# Application Notes and Protocols for In Vivo Imaging with ICG Derivatives

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## Compound of Interest

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These application notes provide a comprehensive overview of the use of Indocyanine Green (ICG) derivatives for in vivo fluorescence imaging. ICG is a near-infrared (NIR) fluorescent dye approved by the United States Food and Drug Administration for various clinical applications, and its derivatives are extensively researched for targeted molecular imaging.<sup>[1][2]</sup> This document details the applications, quantitative data, and experimental protocols for utilizing ICG derivatives in preclinical research, particularly in oncology.

## Applications of ICG Derivatives in In Vivo Imaging

ICG and its derivatives are valuable tools for non-invasive in vivo imaging due to their favorable optical properties in the NIR window, which allows for deep tissue penetration with minimal autofluorescence.<sup>[1][3]</sup> Key applications include:

- **Cancer Imaging:** ICG derivatives can be used for the detection and visualization of tumors. While unconjugated ICG accumulates in tumors through the enhanced permeability and retention (EPR) effect, derivatives can be conjugated to targeting moieties such as antibodies or peptides for increased specificity.<sup>[4][5]</sup>
- **Image-Guided Surgery:** The fluorescent properties of ICG derivatives enable real-time visualization of tumor margins during surgery, aiding in more precise and complete tumor resection.<sup>[2]</sup>

- **Treatment Response Monitoring:** In vivo imaging with ICG derivatives can be used to longitudinally monitor tumor response to therapy. For instance, it can assess changes in tumor vasculature and cell death following treatment.[\[6\]](#)
- **Pharmacokinetics and Biodistribution Studies:** Fluorescence imaging allows for the real-time tracking of the distribution and clearance of ICG derivative-conjugated drugs or nanoparticles throughout the body.[\[7\]](#)
- **Angiography:** ICG is widely used for ophthalmic angiography and assessing tissue perfusion.[\[1\]](#)

## Quantitative Data: Biodistribution and Tumor Uptake

The biodistribution and tumor accumulation of ICG and its derivatives are critical parameters for evaluating their efficacy as imaging agents. The following tables summarize representative quantitative data from preclinical studies in mouse models.

Table 1: Biodistribution of Free ICG vs. ICG Nanoparticles in Tumor-Bearing Mice

Organ	Free ICG (Fluorescence Intensity)	ICG Nanoparticles (Fluorescence Intensity)
Tumor	Low and transient	Significantly higher and retained at 24h
Liver	High	High
Spleen	Low	Moderate
Kidneys	Low	Low
Lungs	Low	Low

Data adapted from studies on ICG-Glow NPs in MDA-MB-231 xenograft mouse models. Fluorescence intensity is a relative measure.[\[3\]](#)[\[8\]](#)

Table 2: Tumor-to-Muscle Ratios of a Targeted ICG Derivative

Time Post-Injection	Tumor-to-Muscle Ratio
0.5 h	~3.0
4 h	8.87 ± 0.31
24 h	~7.5
48 h	~7.0

Data for ICG-Der-02-2DG in mice bearing GLUT1-expressing MCF-7/estradiol xenografts.[1]

## Experimental Protocols

This section provides a detailed protocol for in vivo fluorescence imaging of a tumor-bearing mouse using an antibody-conjugated ICG derivative.

## Materials and Equipment

- ICG Derivative: Antibody-conjugated ICG derivative (e.g., ICG-panitumumab for targeting HER1-expressing tumors).[5]
- Animal Model: Athymic nude mice with subcutaneously xenografted human cancer cells (e.g., LS-174T for HER1 expression).[5]
- In Vivo Imaging System: An imaging system capable of NIR fluorescence detection (e.g., IVIS Spectrum, Pearl Imager).[6][9]
- Anesthesia: Isoflurane with an anesthesia induction chamber and nose cone.
- Injection Supplies: Syringes, needles, and sterile saline.

## Experimental Procedure

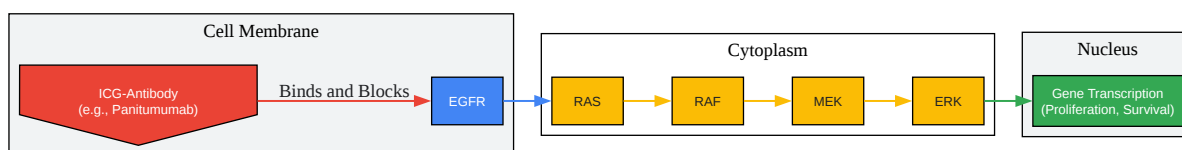
- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

- Confirm proper anesthetization by lack of pedal reflex.
- Place the mouse on the imaging stage of the in vivo imaging system.
- Probe Administration:
  - Dilute the ICG derivative in sterile saline to the desired concentration. A typical dose for an antibody conjugate is around 20 µg.[\[5\]](#)
  - Inject the ICG derivative solution intravenously via the tail vein.
- In Vivo Fluorescence Imaging:
  - Acquire fluorescence images at multiple time points post-injection (e.g., 1, 24, 48, 72 hours, and 7 days).[\[5\]](#)[\[9\]](#)
  - Set the excitation and emission filters appropriate for the ICG derivative (typically around 740-780 nm for excitation and 800-840 nm for emission).[\[7\]](#)[\[10\]](#)
  - Acquire both a white light image for anatomical reference and a fluorescence image.
- Image Analysis:
  - Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) for background measurement.
  - Quantify the average fluorescence intensity within each ROI.
  - Calculate the tumor-to-background ratio at each time point.
- Ex Vivo Biodistribution (Optional):
  - At the final imaging time point, euthanize the mouse.
  - Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
  - Image the excised organs using the in vivo imaging system to confirm the biodistribution of the ICG derivative.[\[4\]](#)

# Visualizations: Signaling Pathway and Experimental Workflow

## Targeted Signaling Pathway: EGFR Pathway

For an ICG derivative conjugated to an antibody targeting the Epidermal Growth Factor Receptor (EGFR), such as panitumumab, the relevant signaling pathway is the EGFR signaling cascade, which is often dysregulated in cancer.

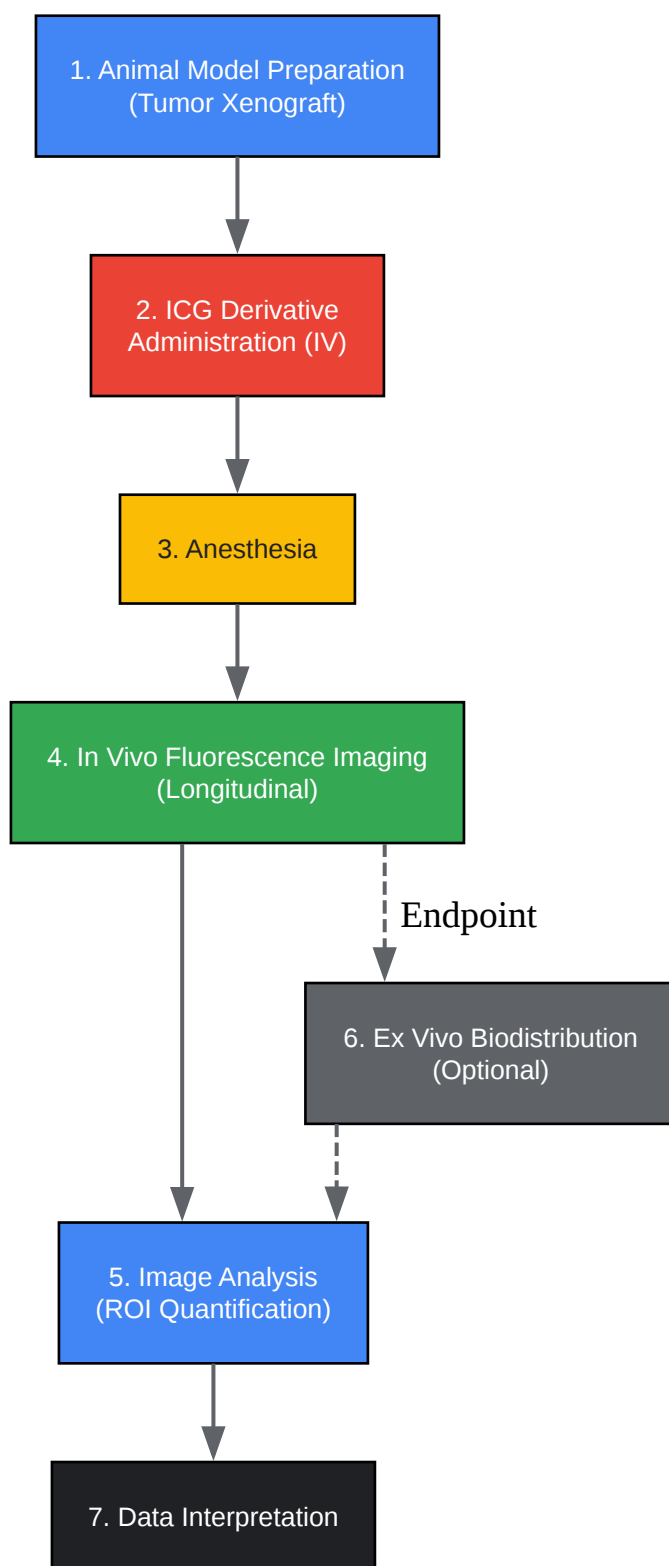


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Caption: EGFR signaling pathway targeted by an ICG-antibody conjugate.

## Experimental Workflow for In Vivo Imaging

The following diagram illustrates the typical workflow for an in vivo imaging experiment with an ICG derivative.



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Caption: General experimental workflow for in vivo imaging.

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